Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(butanoylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-5-12(17)16-14-15-10-7-6-9(8-11(10)20-14)13(18)19-4-2/h6-8H,3-5H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSPTJBHBGPKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the compound to undergo various chemical reactions, potentially leading to its biological activity.
Biological Activity
Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a benzothiazole core, which is known for its diverse biological activities. The structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 270.32 g/mol
The presence of the butyramide and carboxylate groups enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Notably, compounds containing the benzothiazole moiety have been shown to inhibit heat shock protein 90 (Hsp90), a critical chaperone protein involved in cancer cell proliferation and survival.
Target Interaction
- Hsp90 Inhibition : this compound may act as an Hsp90 inhibitor, disrupting the maturation of client proteins essential for tumor growth.
- EGFR Inhibition : Similar compounds have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways that regulate proliferation and survival in cancer cells.
Anticancer Properties
A study evaluating benzothiazole-based compounds demonstrated that several derivatives exhibited potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent derivatives showed low micromolar IC values, indicating strong efficacy against these cell lines .
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 5g | MCF-7 | 2.8 ± 0.1 | Hsp90 Inhibition |
| 9i | A549 | 3.9 ± 0.1 | Hsp90 Inhibition |
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Research into thiazole derivatives indicates that they possess diversified activities against bacteria and fungi, with some derivatives exhibiting significant inhibitory effects against strains like Bacillus subtilis and Aspergillus niger .
Case Studies
- Case Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested for their ability to inhibit Hsp90. The results indicated that modifications to the benzothiazole structure could enhance anticancer activity significantly.
- Case Study on Antimicrobial Efficacy : A study focusing on ethyl thiazole derivatives revealed that compounds with specific substitutions demonstrated effective antibacterial properties, suggesting that this compound could be developed further for therapeutic use.
Scientific Research Applications
Synthesis of Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with butyric acid derivatives in the presence of coupling agents. This process can yield compounds with enhanced biological activity due to the structural diversity introduced by the butyramide group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have been shown to target various cancer cell lines, displaying significant antiproliferative effects. For instance, compounds derived from benzothiazoles have been evaluated against MCF-7 breast cancer cells, showing promising results with IC50 values in the low micromolar range .
Antimicrobial Properties
Benzothiazole derivatives are also noted for their antimicrobial activities. This compound has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often fall below standard thresholds for effective antimicrobial agents .
Neuroprotective Effects
Research indicates that certain benzothiazole derivatives possess neuroprotective properties, potentially beneficial in conditions like Alzheimer’s disease. Compounds similar to this compound have been linked to the inhibition of acetylcholinesterase, an enzyme associated with cognitive decline .
Anticancer Evaluation
A study conducted on a series of benzothiazole derivatives, including this compound, involved testing against various cancer cell lines such as HeLa and MCF-7. The results indicated that modifications at the benzothiazole core significantly influenced the anticancer activity, with some compounds exhibiting IC50 values as low as 0.004 μM against T-cell proliferation .
Antimicrobial Testing
In another investigation focused on antimicrobial efficacy, this compound was tested against common pathogens like E. coli and Staphylococcus aureus. The compound showed potent activity with MIC values below 50 μg/mL, confirming its potential as a lead compound for developing new antimicrobial agents .
Data Tables
| Compound | Activity Type | IC50/MIC | Cell Line/Pathogen |
|---|---|---|---|
| This compound | Anticancer | 0.004 μM | MCF-7 |
| This compound | Antimicrobial | <50 μg/mL | E. coli, Staphylococcus aureus |
| Benzothiazole derivative | Neuroprotective | IC50: 2.7 µM | Acetylcholinesterase inhibition |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key benzothiazole derivatives with variations at the 2- and 6-positions, emphasizing synthesis routes, biological activities, and applications:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: Bromo (-Br): Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., piperazine coupling) . Amino (-NH₂): Serves as a versatile precursor for halogenation or acylation .
Biological Activity :
- Acetamido derivatives exhibit kinase inhibition (IC₅₀ = 7.9 μM) due to hydrogen bonding with active-site residues .
- Bromo derivatives are intermediates for Hsp90 inhibitors, leveraging their reactivity for modular synthesis .
Synthetic Flexibility: Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is a critical starting material for diverse derivatives . Hydrolysis of the 6-position ester to carboxylic acid enables conjugation with amines or other pharmacophores .
Data Table: Physicochemical Properties
| Property | Ethyl 2-Butyramidobenzo[d]thiazole-6-carboxylate (Inferred) | Ethyl 2-Amino Derivative | Ethyl 2-Bromo Derivative | 2-Acetamido Derivative |
|---|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~1.8 | ~2.5 | ~2.0 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 | 5 |
| Rotatable Bonds | 7 | 4 | 4 | 6 |
| Solubility (mg/mL) | <0.1 (Estimated) | 0.3 | 0.2 | 0.5 |
Q & A
Basic Questions
Q. How can the synthesis of ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate be optimized for higher yield and purity?
- Methodological Answer : The synthesis involves sequential functionalization of the benzothiazole core. Key steps include:
- Nucleophilic substitution : React ethyl 2-aminobenzo[d]thiazole-6-carboxylate with butyryl chloride in anhydrous THF under nitrogen, using triethylamine as a base .
- Purification : Employ flash column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Monitor purity via HPLC (e.g., 87–98% purity achieved in similar derivatives) .
- Yield optimization : Adjust reaction time (e.g., 12–48 hours) and stoichiometric ratios (e.g., 1.2–2.0 equivalents of butyryl chloride) to minimize side reactions .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.4–8.5 ppm), ester carbonyl (δ 165–170 ppm), and butyramido group (δ 1.0–2.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm deviation (e.g., C14H15N2O3S: calc. 299.0754, observed 299.0749) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding patterns can be analyzed via graph-set notation .
Q. How can researchers validate the crystallinity and stability of this compound under experimental conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability) .
- Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to confirm crystallinity .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while maintaining solubility?
- Methodological Answer :
- SAR studies : Replace the butyramido group with fluorinated or heterocyclic substituents (e.g., 4-fluorobenzamido) to improve target binding .
- LogP optimization : Introduce polar groups (e.g., hydroxyl, piperazinyl) to reduce hydrophobicity. For example, methyl 2-(4-methylpiperazin-1-yl) derivatives show improved aqueous solubility .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase or Hsp90 .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal assays : Cross-validate results using enzymatic inhibition (e.g., ATPase activity) and cell-based viability assays (e.g., MTT) .
- Dose-response curves : Calculate IC50 values in triplicate to assess reproducibility. For example, discrepancies in anticancer activity may arise from variations in cell-line sensitivity .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that influence assay outcomes .
Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on resin to isolate binding proteins from cell lysates, followed by mass spectrometry .
- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Kinase profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., DiscoverX) .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify critical binding residues (e.g., hydrophobic pockets in BCL-2) .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risks) .
Comparative Data from Literature
A structural comparison of benzothiazole derivatives highlights key modifications influencing bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
